molecular formula C16H19ClN6 B12224774 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12224774
M. Wt: 330.81 g/mol
InChI Key: BKMCWEBCNYZTSY-UHFFFAOYSA-N
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Description

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyrimidine moiety linked to a piperazine ring, further connected to a tetrahydroquinazoline framework. This intricate arrangement of functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of pyrimidine followed by cyclization with piperazine. The resulting intermediate is then subjected to further reactions to introduce the tetrahydroquinazoline moiety. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the cyclization and coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and minimize by-product formation. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential use as an anticancer agent. Additionally, it can interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C16H19ClN6

Molecular Weight

330.81 g/mol

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C16H19ClN6/c17-12-9-18-16(19-10-12)23-7-5-22(6-8-23)15-13-3-1-2-4-14(13)20-11-21-15/h9-11H,1-8H2

InChI Key

BKMCWEBCNYZTSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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